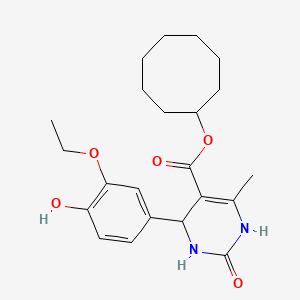
4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide, also known as DMAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMAN is a small molecule that belongs to the class of benzamides and has a molecular weight of 308.36 g/mol.
Mecanismo De Acción
The mechanism of action of 4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of protein kinases. This compound has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases and glycogen synthase kinase 3 beta. This inhibition is believed to be responsible for the anticancer and neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to increase the expression of genes involved in energy metabolism, which may have implications for the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide is its low molecular weight, which makes it easy to synthesize and handle in the laboratory. This compound is also relatively stable and can be stored for extended periods without degradation. However, this compound has limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound in more detail, which may lead to the development of new therapeutic strategies. Finally, the anticancer and neuroprotective effects of this compound warrant further investigation in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide involves the reaction of 2-methyl-4-nitroaniline with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting intermediate is then treated with benzoyl chloride to yield this compound. The yield of this reaction is around 70%, and the purity of the product can be increased by recrystallization.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and prostate cancer. This inhibition is believed to be due to the ability of this compound to interfere with the cell cycle and induce apoptosis in cancer cells.
Another potential application of this compound is in the field of neuroscience research. This compound has been shown to enhance the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-10-14(19(21)22)8-9-15(11)17-16(20)12-4-6-13(7-5-12)18(2)3/h4-10H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXAQYMQAOXLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-3-methylphenyl)-N'-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]urea](/img/structure/B5021621.png)
![1-(3,4-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5021631.png)

![methyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5021639.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5021652.png)
![4-methyl-N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5021672.png)

![1-bromo-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5021681.png)


![2-{[4-(4-ethylphenoxy)butyl]amino}ethanol](/img/structure/B5021705.png)
![ethyl 4-[(4-chloro-2-methylphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B5021712.png)

![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[1-(4-methylphenyl)-1H-pyrazol-4-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5021720.png)